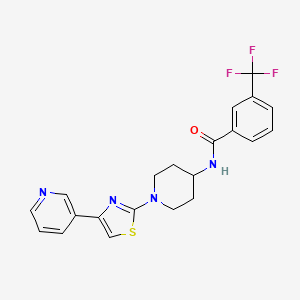
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N4OS and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
The compound's derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. A study highlighted the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues, which included compounds with structural similarities to N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide. These compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Another study focused on the discovery and evaluation of substituted benzamide derivatives as selective inhibitors of VEGFR-2 kinase activity. This research is crucial in the development of anti-cancer therapies, particularly for solid tumors where angiogenesis plays a key role in tumor growth and metastasis. The findings suggest that derivatives of this compound could serve as a foundation for designing potent VEGFR-2 inhibitors (Borzilleri et al., 2006).
Insecticidal Applications
Research into the compound's analogues has also extended into agricultural sciences, where novel bioactive sulfonamide thiazole derivatives were synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study indicates that certain modifications to the benzamide structure, including the introduction of a thiazol-2-yl group, enhance insecticidal potency, showcasing the compound's versatility and potential in pest control strategies (Soliman et al., 2020).
Nickel-Catalyzed Cross-Coupling Reactions
The versatility of this compound extends into synthetic chemistry, where its thiomethylated N-heterocycle derivatives have been used in Ni-catalyzed cross-coupling reactions. This application is significant for constructing complex molecules with potential pharmacological activities, demonstrating the compound's role in advancing synthetic methodologies (Melzig et al., 2010).
Cytotoxic Activities and Metal Complex Formation
Finally, the compound's derivatives have been explored for their cytotoxic activities and potential in forming metal complexes. One study synthesized copper(II) complexes with N-(pyridin-2-ylcarbamothioyl)benzamide derivatives, leading to compounds with significant cytotoxicity against various cancer cell lines. This research opens new avenues for the development of metal-based drugs and highlights the compound's potential in oncology (Adhami et al., 2014).
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)16-5-1-3-14(11-16)19(29)26-17-6-9-28(10-7-17)20-27-18(13-30-20)15-4-2-8-25-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCDMGIKMLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
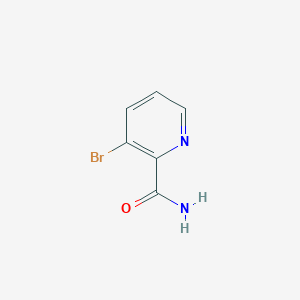
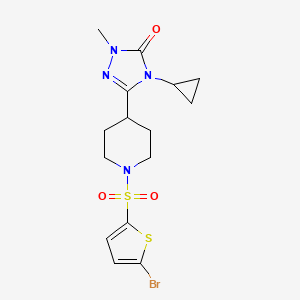
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
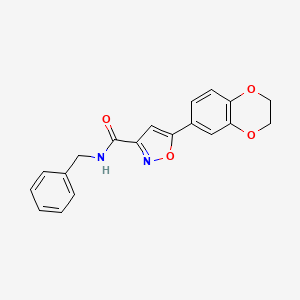
![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
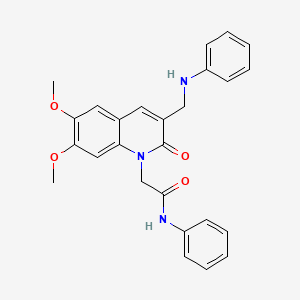
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)
